molecular formula C16H12F2N2O2S B5436556 N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B5436556
M. Wt: 334.3 g/mol
InChI Key: WQXXUFNTHKIPDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, cyclization, and specific catalysis methods. For example, compounds within this chemical family have been synthesized by condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol, exhibiting antifungal activities against various fungi (Gupta & Wagh, 2006). Another method includes carbodiimide condensation to produce derivatives for potential biological applications (Yu et al., 2014).

Molecular Structure Analysis

The structural analysis of similar molecules reveals diverse interactions, such as hydrogen bonds and intermolecular interactions, contributing to their molecular stability and reactivity. For instance, compounds with related structural frameworks show 'V'-shaped configurations with specific intermolecular interactions generating 3-D arrays, which are crucial for their chemical and physical properties (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactivity studies of these compounds often focus on their potential as antimicrobial, antifungal, and antioxidant agents. For example, novel derivatives have been shown to possess broad-spectrum antibacterial activity against tested microorganisms (Bhoi et al., 2015), and antioxidant activities have been observed in synthesized compounds, indicating their potential for further development into biologically active molecules (Ahmad et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and stability, are crucial for their application and handling. While specific data on N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide might not be readily available, related research indicates the importance of structural features like substitutions on the benzothiazin ring for these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups, photovoltaic efficiency, and ligand-protein interactions, have been explored. For instance, the photovoltaic efficiency and ligand-protein interaction studies of benzothiazolinone acetamide analogs indicate their utility in applications ranging from dye-sensitized solar cells to potential pharmaceutical targets (Mary et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-9-5-6-11(10(18)7-9)19-15(21)8-14-16(22)20-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXXUFNTHKIPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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